molecular formula C21H22N2O5 B2550995 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-ethyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetamide CAS No. 850905-17-8

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-ethyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetamide

Número de catálogo: B2550995
Número CAS: 850905-17-8
Peso molecular: 382.416
Clave InChI: DGIJVTDVVQXQFI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound features a 2,3-dihydro-1,4-benzodioxin core linked via an acetamide group to a 2-ethyl-1-oxo-3,4-dihydroisoquinolin-5-yloxy moiety. Its molecular formula is C₂₄H₂₄N₂O₅ (inferred from structural analogs in and ). The dihydroisoquinolinyl group may contribute to receptor-binding interactions, though direct pharmacological data for this compound remain unspecified in the provided evidence.

Propiedades

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-ethyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5/c1-2-23-9-8-15-16(21(23)25)4-3-5-17(15)28-13-20(24)22-14-6-7-18-19(12-14)27-11-10-26-18/h3-7,12H,2,8-11,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGIJVTDVVQXQFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1=O)C=CC=C2OCC(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701331794
Record name N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-ethyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701331794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24824206
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

850905-17-8
Record name N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-ethyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701331794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Actividad Biológica

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-ethyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetamide is a compound that has garnered attention for its potential therapeutic properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

Synthesis

The synthesis of the compound involves several steps starting from N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine). The initial reaction with 4-methylbenzenesulfonyl chloride in an alkaline medium leads to the formation of sulfonamide derivatives. These intermediates are subsequently reacted with various 2-bromo-N-(un/substituted-phenyl)acetamides to yield the target compound. The synthesis process is detailed in the following table:

StepReactantsConditionsProduct
1N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine + 4-methylbenzenesulfonyl chlorideAqueous Na2CO3, room temperatureN-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide
2N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide + 2-bromo-N-(un/substituted-phenyl)acetamidesDMF, lithium hydrideTarget compound

The biological activity of this compound is primarily attributed to its interaction with various enzymes and cellular pathways. Research indicates that it exhibits significant inhibition against enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are crucial in the management of Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD), respectively.

Enzyme Inhibition Studies

In vitro studies have shown that the compound effectively inhibits α-glucosidase with an IC50 value indicative of its potential as a therapeutic agent for T2DM. Similarly, its inhibitory effect on acetylcholinesterase suggests a possible application in treating cognitive decline associated with AD.

Biological Assays and Case Studies

Several studies have evaluated the biological activity of related compounds derived from the benzodioxin scaffold. For instance:

  • Antidiabetic Activity : In one study, derivatives were screened for their ability to inhibit α-glucosidase. The most potent inhibitors showed promising results in lowering blood glucose levels in diabetic animal models.
  • Neuroprotective Effects : Another study investigated the neuroprotective potential of similar compounds against oxidative stress-induced neuronal damage. The results indicated that these compounds could enhance neuronal survival and function.

Therapeutic Applications

Based on the biological activities observed, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-ethyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetamide may have applications in:

  • Type 2 Diabetes Management : As an α-glucosidase inhibitor.
  • Cognitive Disorders : As a potential treatment for Alzheimer's disease by inhibiting acetylcholinesterase.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

Below is a comparative analysis of structurally related compounds, emphasizing molecular properties and research findings:

Compound Name Molecular Formula Molecular Weight (g/mol) XLogP3 Key Structural Features Reported Bioactivity
Target Compound C₂₄H₂₄N₂O₅ ~444.5 (calculated) ~3.9* Ethyl-substituted dihydroisoquinolinyloxy acetamide Not explicitly reported (structural inference)
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide C₂₀H₂₁N₅O₂S 419.5 N/A Triazole-thioether substituent Not reported
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid C₁₀H₁₀O₄ 194.19 1.3 Carboxylic acid substituent Anti-inflammatory (comparable to Ibuprofen)
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine C₂₃H₂₅N₃O₃ 391.46 N/A Pyridinamine and dimethylaminomethyl groups Research use only (no bioactivity specified)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[2-[(2-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide C₂₇H₂₆N₂O₅ 458.5 3.9 2-Methylbenzyl-substituted dihydroisoquinolinyloxy Not reported

*XLogP3 estimated based on structural similarity to .

Key Observations:

  • Lipophilicity : The target compound and its 2-methylbenzyl analog () share similar XLogP3 values (~3.9), suggesting comparable membrane permeability. This contrasts with the polar carboxylic acid derivative (XLogP3 = 1.3), which likely exhibits improved aqueous solubility.
  • Bioactivity: Only the carboxylic acid analog () has demonstrated anti-inflammatory activity, highlighting the importance of the carboxyl group for this function. The target compound’s ethyl-dihydroisoquinolinyloxy group may target different pathways, but experimental validation is lacking.
  • Synthetic Flexibility : The acetamide linkage (common to all analogs) allows modular substitution, as seen in the triazole-thioether () and pyridinamine () variants.

Research Implications and Gaps

  • Pharmacological Potential: The benzodioxin core’s anti-inflammatory activity () suggests the target compound may share similar properties, but its dihydroisoquinolinyloxy substituent could modulate selectivity or potency.
  • Synthetic Routes : The synthesis of bromoacetamide intermediates () indicates feasible pathways for functionalizing the benzodioxin-6-amine precursor.
  • Data Limitations: No direct biological or crystallographic data exist for the target compound in the provided evidence. Further studies on its receptor binding, solubility, and metabolic stability are needed.

Q & A

Basic Question: What are the standard synthetic routes for this compound, and how are intermediates characterized?

Answer:
The synthesis typically involves multi-step reactions, including condensation of benzodioxin-6-amine with activated acyl derivatives (e.g., bromoacetyl chloride) under basic conditions (pH 8–10 adjusted with Na₂CO₃) . Key intermediates are monitored via thin-layer chromatography (TLC) and characterized using ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm functional groups (e.g., amide C=O stretches at ~1650 cm⁻¹) . Final purification often employs recrystallization or column chromatography to achieve >95% purity .

Advanced Question: How can researchers optimize reaction yields when encountering conflicting solvent effects in multi-step syntheses?

Answer:
Solvent choice (e.g., DMF vs. dichloromethane) significantly impacts reaction kinetics and by-product formation. For example, DMF enhances nucleophilicity in SN₂ reactions but may promote side reactions at elevated temperatures. Systematic optimization involves:

  • Screening solvents with varying polarities and boiling points.
  • Adjusting reaction times and temperatures (e.g., reflux vs. microwave-assisted synthesis) .
  • Monitoring by-products via LC-MS and adjusting stoichiometric ratios of reagents .

Basic Question: Which spectroscopic and chromatographic methods are critical for confirming the compound’s structural integrity?

Answer:

  • ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 6.5–8.0 ppm), amide NH (δ ~7.7 ppm), and dihydroisoquinolinone carbonyl (δ ~170 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₂₅H₂₁N₃O₅S requires exact mass 487.1164) .
  • HPLC-PDA : Assess purity (>98%) and detect trace impurities using C18 columns with acetonitrile/water gradients .

Advanced Question: What experimental design considerations are critical for evaluating this compound’s enzyme inhibition potential?

Answer:

  • Target Selection : Prioritize enzymes with structural homology to benzodioxane-binding proteins (e.g., α-glucosidase, acetylcholinesterase) .
  • Assay Design :
    • Use fluorogenic substrates (e.g., 4-methylumbelliferyl-α-D-glucopyranoside for α-glucosidase).
    • Determine IC₅₀ values via dose-response curves (0.1–100 µM range).
    • Validate specificity with counter-screens against unrelated enzymes (e.g., proteases) .
  • Structural Analysis : Perform molecular docking with crystallographic enzyme structures (PDB) to predict binding modes .

Advanced Question: How can researchers isolate and identify synthetic by-products that reduce yield?

Answer:

  • By-Product Isolation : Use preparative HPLC with fraction collection guided by UV-Vis spectra (λ = 254 nm).
  • Structural Elucidation :
    • Compare ¹H NMR shifts of by-products with expected intermediates (e.g., unreacted amine or over-acylated species).
    • Utilize 2D NMR (COSY, HSQC) to resolve overlapping signals in complex mixtures .
  • Mitigation Strategies : Optimize reaction stoichiometry (e.g., 1.2 eq acylating agent) and employ scavenger resins (e.g., polymer-bound carbonate) .

Advanced Question: What mechanistic insights can be gained from kinetic studies of this compound’s enzyme inhibition?

Answer:

  • Kinetic Mode Analysis :
    • Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition.
    • Measure kᵢ (inhibition constant) using steady-state kinetics .
  • Time-Dependent Inhibition : Pre-incubate enzyme with compound to assess irreversible binding (e.g., via dialysis recovery assays).
  • Mutagenesis Studies : Engineer enzyme active-site residues (e.g., Ser, His) to validate hydrogen-bonding interactions predicted by docking .

Basic Question: What purification techniques are most effective for ensuring high purity of the final compound?

Answer:

  • Recrystallization : Use solvent pairs like ethyl acetate/hexane to remove polar impurities.
  • Flash Chromatography : Employ silica gel with gradient elution (0–10% MeOH in CH₂Cl₂) for intermediates.
  • Final Polishing : Perform size-exclusion chromatography (SEC) or preparative HPLC for API-grade purity (>99%) .

Advanced Question: How should researchers resolve contradictions in reported biological activity data across different studies?

Answer:

  • Assay Standardization : Replicate experiments under controlled conditions (e.g., pH, temperature, cell passage number).
  • Orthogonal Validation : Use multiple assay formats (e.g., cell-free enzymatic vs. cell-based viability assays).
  • Meta-Analysis : Compare structural analogs (e.g., methoxy vs. ethoxy substitutions) to identify SAR trends .
  • Data Transparency : Publish raw datasets (e.g., dose-response curves) to enable cross-study validation .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.